5’-Tosyl-2’-deoxy Adenosine 5’-Tosyl-2’-deoxy Adenosine
Brand Name: Vulcanchem
CAS No.: 6698-29-9
VCID: VC0027853
InChI: InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O
Molecular Formula: C₁₇H₁₉N₅O₅S
Molecular Weight: 421.43

5’-Tosyl-2’-deoxy Adenosine

CAS No.: 6698-29-9

Reference Standards

VCID: VC0027853

Molecular Formula: C₁₇H₁₉N₅O₅S

Molecular Weight: 421.43

5’-Tosyl-2’-deoxy Adenosine - 6698-29-9

CAS No. 6698-29-9
Product Name 5’-Tosyl-2’-deoxy Adenosine
Molecular Formula C₁₇H₁₉N₅O₅S
Molecular Weight 421.43
IUPAC Name (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
Standard InChI InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O
Synonyms 5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_
PubChem Compound 71431252
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator